[3-(Benzenesulfinyl)-3-chloropropyl]benzene
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Overview
Description
[3-(Benzenesulfinyl)-3-chloropropyl]benzene is an organic compound characterized by the presence of a benzenesulfinyl group and a chloropropyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Benzenesulfinyl)-3-chloropropyl]benzene typically involves the reaction of benzenesulfinyl chloride with 3-chloropropylbenzene under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
[3-(Benzenesulfinyl)-3-chloropropyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form benzenesulfide derivatives.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloropropyl group under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzene compounds .
Scientific Research Applications
[3-(Benzenesulfinyl)-3-chloropropyl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(Benzenesulfinyl)-3-chloropropyl]benzene involves its interaction with specific molecular targets and pathways. The benzenesulfinyl group can participate in redox reactions, while the chloropropyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. These reactions can modulate the activity of enzymes and other biomolecules, thereby exerting biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: Similar in structure but contains a sulfonyl group instead of a sulfinyl group.
3-Chloropropylbenzene: Lacks the benzenesulfinyl group, making it less reactive in certain chemical reactions.
Uniqueness
The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets .
Properties
CAS No. |
115878-49-4 |
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Molecular Formula |
C15H15ClOS |
Molecular Weight |
278.8 g/mol |
IUPAC Name |
[3-(benzenesulfinyl)-3-chloropropyl]benzene |
InChI |
InChI=1S/C15H15ClOS/c16-15(12-11-13-7-3-1-4-8-13)18(17)14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChI Key |
BIAJWVWGDKYGOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(S(=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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